

A Comparative Guide to JNK Inhibitors: CC-401 Dihydrochloride vs. SP600125

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **CC-401 dihydrochloride**

Cat. No.: **B1150315**

[Get Quote](#)

In the landscape of signal transduction research and therapeutic development, the c-Jun N-terminal kinases (JNKs) have emerged as critical targets in a variety of pathological conditions, including inflammatory diseases, neurodegenerative disorders, and cancer. The inhibition of JNK signaling is a promising strategy, and numerous small molecule inhibitors have been developed to probe its function and potential for clinical intervention. Among these, SP600125 is a well-established, first-generation JNK inhibitor, while **CC-401 dihydrochloride** represents a second-generation compound designed for improved selectivity.

This guide provides an objective comparison of **CC-401 dihydrochloride** and SP600125, focusing on their performance, supported by experimental data. The information is tailored for researchers, scientists, and drug development professionals to facilitate an informed choice of inhibitor for their specific research needs.

Mechanism of Action

Both **CC-401 dihydrochloride** and SP600125 are ATP-competitive inhibitors of JNKs. They function by binding to the ATP-binding pocket of the JNK enzyme, thereby preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun. The inhibition of c-Jun phosphorylation subsequently blocks the activation of the AP-1 transcription factor complex, which is responsible for regulating the expression of a multitude of genes involved in inflammatory and stress responses.

Potency and Selectivity

A critical differentiator between JNK inhibitors lies in their potency towards the three JNK isoforms (JNK1, JNK2, and JNK3) and their selectivity against other kinases.

CC-401 dihydrochloride is a potent pan-JNK inhibitor with reported Ki values in the range of 25-50 nM for all three JNK isoforms. A key advantage of CC-401 is its enhanced selectivity. It has been shown to have at least a 40-fold greater selectivity for JNKs compared to a panel of other related kinases, including p38, ERK, IKK2, PKC, Lck, and ZAP70.

SP600125, on the other hand, also inhibits all three JNK isoforms with IC₅₀ values of 40 nM for JNK1 and JNK2, and 90 nM for JNK3 in cell-free assays. However, its selectivity profile is broader. While it demonstrates greater than 300-fold selectivity against some kinases like ERK1 and p38, it is also known to inhibit other kinases with similar or even greater potency than JNK in some contexts. Notably, SP600125 has been reported to inhibit phosphatidylinositol 3-kinase (PI3K), particularly the p110 δ isoform, and can also activate other signaling pathways, such as the Src-IGF-IR-Akt/Erk1/2 pathway, independent of its JNK inhibitory activity.

Quantitative Data Summary

The following tables summarize the available quantitative data for **CC-401 dihydrochloride** and SP600125. It is important to note that these values are compiled from various sources and experimental conditions may differ.

Table 1: In Vitro Kinase Inhibition

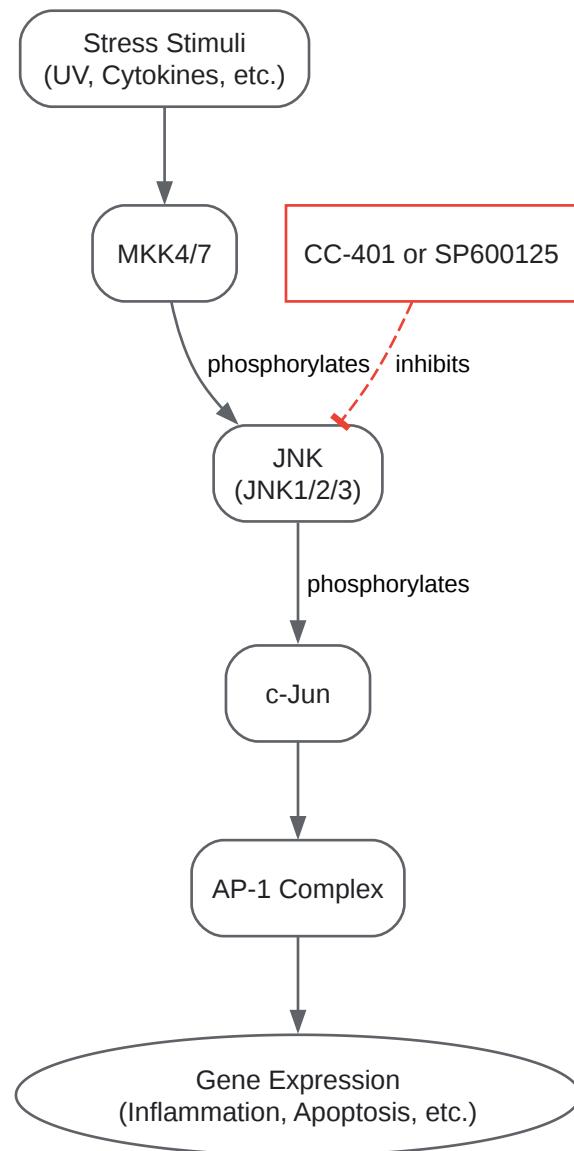
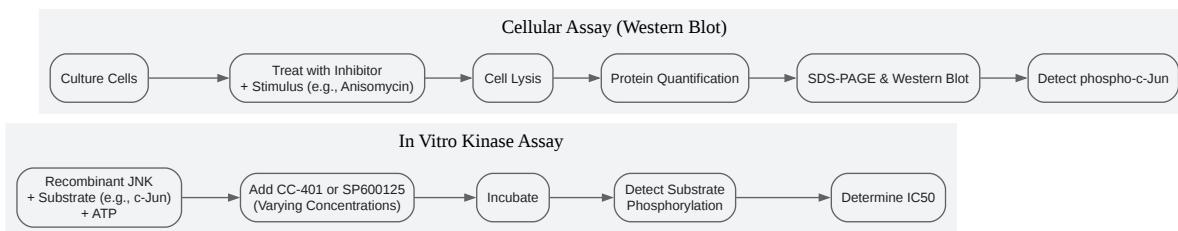

Inhibitor	Target Kinase	Ki (nM)	IC ₅₀ (nM)
CC-401 dihydrochloride	JNK1	25-50	-
JNK2	25-50	-	
JNK3	25-50	-	
SP600125	JNK1	-	40
JNK2	190 \pm 60	40	
JNK3	-	90	

Table 2: Cellular Activity

Inhibitor	Cell Line	Assay	IC50 (µM)
CC-401 dihydrochloride	HK-2	Inhibition of sorbitol-induced c-Jun phosphorylation	1-5
SP600125	Jurkat T cells	Inhibition of c-Jun phosphorylation	5-10
Human CD4+ cells		Inhibition of inflammatory gene expression (COX-2, IL-2, IL-10, IFN-γ, TNF-α)	5-12


Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

[Click to download full resolution via product page](#)

JNK Signaling Pathway and Point of Inhibition.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [A Comparative Guide to JNK Inhibitors: CC-401 Dihydrochloride vs. SP600125]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1150315#cc-401-dihydrochloride-vs-sp600125-jnk-inhibitor-comparison\]](https://www.benchchem.com/product/b1150315#cc-401-dihydrochloride-vs-sp600125-jnk-inhibitor-comparison)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com